molecular formula C3H9Cl3GeOSi B14659536 Trimethyl[(trichlorogermyl)oxy]silane CAS No. 37127-58-5

Trimethyl[(trichlorogermyl)oxy]silane

Katalognummer: B14659536
CAS-Nummer: 37127-58-5
Molekulargewicht: 268.2 g/mol
InChI-Schlüssel: MINJHFIDXXHCDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl[(trichlorogermyl)oxy]silane is an organosilicon compound with the molecular formula C3H9Cl3GeOSi. This compound consists of three carbon atoms, nine hydrogen atoms, one oxygen atom, three chlorine atoms, one germanium atom, and one silicon atom . It is a unique compound due to the presence of both silicon and germanium in its structure, which imparts distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(trichlorogermyl)oxy]silane typically involves the reaction of trimethylsilane with trichlorogermane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl[(trichlorogermyl)oxy]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various silane and germane derivatives, which can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

Trimethyl[(trichlorogermyl)oxy]silane has several applications in scientific research, including:

Wirkmechanismus

The mechanism by which Trimethyl[(trichlorogermyl)oxy]silane exerts its effects involves the interaction of its silicon and germanium atoms with various molecular targets. The compound can form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved include the formation of intermediate species that can undergo further transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trimethyl[(trichlorogermyl)oxy]silane is unique due to the presence of both silicon and germanium, which imparts distinctive chemical properties and reactivity. This dual-element composition makes it valuable in various advanced applications, particularly in the field of materials science and semiconductor technology .

Eigenschaften

CAS-Nummer

37127-58-5

Molekularformel

C3H9Cl3GeOSi

Molekulargewicht

268.2 g/mol

IUPAC-Name

trimethyl(trichlorogermyloxy)silane

InChI

InChI=1S/C3H9Cl3GeOSi/c1-9(2,3)8-7(4,5)6/h1-3H3

InChI-Schlüssel

MINJHFIDXXHCDJ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)O[Ge](Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.